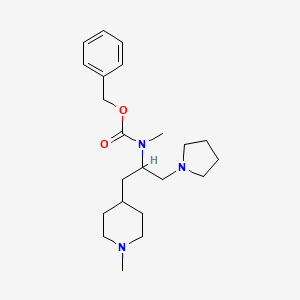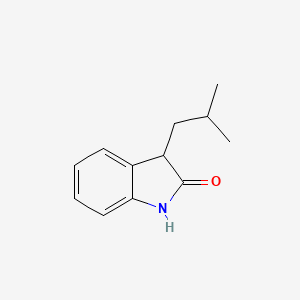
Diallylphenylphosphine
Vue d'ensemble
Description
Diallylphenylphosphine is a chemical compound with the linear formula C6H5P(CH2CH=CH2)2 . It is a colorless liquid and is used in various chemical reactions .
Synthesis Analysis
The synthesis of Diallylphenylphosphine involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach is widely used and universal .Molecular Structure Analysis
The molecular structure of Diallylphenylphosphine is represented by the formula C6H5P(CH2CH=CH2)2 . The molecular weight of Diallylphenylphosphine is 190.22 .Chemical Reactions Analysis
Diallylphenylphosphine is known to participate in various chemical reactions. For instance, it is used in the synthesis of new phosphines of various structures . It is also used in the preparation of phosphine ligands .Physical And Chemical Properties Analysis
Diallylphenylphosphine has a refractive index of n20/D 1.568 (lit.) . It has a boiling point of 127 °C/14 mmHg (lit.) and a density of 0.969 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
1. Application in Gas Phase Thermolysis
Diallylphenylphosphine undergoes gas phase thermolysis, a process studied in a stirred-flow reactor at temperatures ranging from 380–429°C. This research demonstrated that diallylphenylphosphine, when pyrolyzed, produces various phosphorus-containing compounds like propene, 1-phospha-1,3-butadiene, and others. A six-center cyclic transition state unimolecular reaction mechanism is proposed for the propene elimination reaction observed in this process (Martin et al., 1992).
2. In Coordination Chemistry and Reactivity of Dinuclear Rhenium Complexes
Diallylphenylphosphine has been used in the study of dinuclear rhenium complexes. When used as a ligand, it shows μ:κ3(P,C,C)-coordination through the phosphorus atom and an allyl fragment. This research highlights the hemilabile behavior of the ligand and its reactivity in forming mononuclear derivatives through rhenium–rhenium bond cleavage (Peña et al., 2016).
3. In Pd-Catalyzed Amination Reactions
Dialkylbiaryl phosphines, a category including diallylphenylphosphine, are significant in Pd-catalyzed amination reactions. They have been applied across various contexts, and this review helps in selecting the best reaction conditions and ligand for important substrate combinations (Surry & Buchwald, 2010).
4. Asymmetric Hydrosilylation of Ketones
The study of asymmetric hydrosilylation of ketones catalyzed by chiral phosphine-platinum(II) complexes, where diallylphenylphosphine and related compounds are employed, reveals significant findings in producing partially active alkanols (Hayashi et al., 1976).
5. In Synthesis of Cyclic Phosphines
Diallylphenylphosphine has been utilized in the synthesis of unprotected and borane-protected cyclic phosphines using Ru- and Mo-based olefin metathesis catalysts. This process allowed the ring closure of unprotected diallylphenylphosphine with high conversion rates, indicating its versatility in organic synthesis (Slinn et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
phenyl-bis(prop-2-enyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15P/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIFDGDMWAZLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(CC=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369901 | |
| Record name | Diallylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallylphenylphosphine | |
CAS RN |
29949-75-5 | |
| Record name | Diallylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallylphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




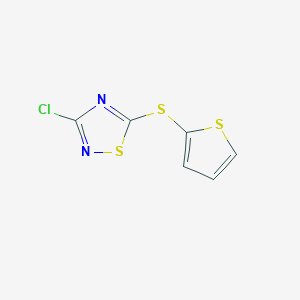
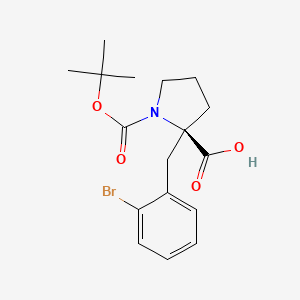



![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1596920.png)

![1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine](/img/structure/B1596922.png)
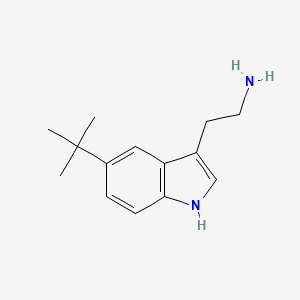

![2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1596927.png)
